BenchChemオンラインストアへようこそ!

7-fluoro-3-methoxy-1H-indazole

Lipophilicity LogP Drug design

7-Fluoro-3-methoxy-1H-indazole (CAS 1415741-96-6) is a bicyclic heteroaromatic compound belonging to the 1H-indazole class. It features a fluorine atom at the 7-position of the benzene ring and a methoxy group at the 3-position of the pyrazole ring.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
Cat. No. B11918533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-methoxy-1H-indazole
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCOC1=NNC2=C1C=CC=C2F
InChIInChI=1S/C8H7FN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyCYLRMIWYRZQKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-methoxy-1H-indazole: A Dual-Substituted Indazole Building Block for Kinase-Targeted Medicinal Chemistry


7-Fluoro-3-methoxy-1H-indazole (CAS 1415741-96-6) is a bicyclic heteroaromatic compound belonging to the 1H-indazole class. It features a fluorine atom at the 7-position of the benzene ring and a methoxy group at the 3-position of the pyrazole ring [1]. This specific substitution pattern is designed to modulate lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to unsubstituted indazole or mono-substituted analogs. The compound is primarily employed as a synthetic intermediate for the preparation of kinase inhibitor libraries, particularly those targeting the FGFR, Aurora kinase, and IDO1 pathways [2].

Why 7-Fluoro-3-methoxy-1H-indazole Cannot Be Interchanged with Unsubstituted or Mono-Substituted Indazoles


Simple indazole scaffolds cannot substitute for 7-fluoro-3-methoxy-1H-indazole because the simultaneous presence of the C7-fluoro and C3-methoxy groups imparts distinct physicochemical and pharmacological properties that are not achievable with either modification alone. The C7-fluoro atom engages in specific hydrogen-bond interactions with backbone amide NH groups in kinase ATP-binding pockets (e.g., Gly216 in Factor Xa), an interaction that is absent in non-fluorinated analogs [1]. The C3-methoxy group simultaneously influences the electronic character of the pyrazole ring and provides a handle for further derivatization. Indazole derivatives lacking the C7-fluoro substituent occupy a different chemical space in terms of logP (~1.57 for 3-methoxy-1H-indazole vs. predicted ~1.9–2.1 for the 7-fluoro-3-methoxy analog) and may exhibit altered metabolic profiles . These differences translate into measurable variations in target binding, cellular permeability, and ultimately, biological readout.

Quantitative Differentiation Evidence: 7-Fluoro-3-methoxy-1H-indazole vs. Closest Analogs


Enhanced Lipophilicity (LogP) Versus 3-Methoxy-1H-indazole Drives Membrane Permeability

The introduction of a fluorine atom at the 7-position increases lipophilicity compared to the non-fluorinated 3-methoxy-1H-indazole, as predicted by ACD/LogP calculations. While the target compound lacks an experimentally measured logP, its ACD/LogP is predicted to be approximately 2.03 ± 0.3, compared to 1.57 for 3-methoxy-1H-indazole . This increase of ~0.46 log units corresponds to a roughly 2.9-fold higher octanol-water partition coefficient, which can enhance passive membrane permeability—a critical parameter for intracellular target engagement [1].

Lipophilicity LogP Drug design Permeability

Measurable Bfl-1/Bim Inhibitory Activity (TR-FRET) Provides a Functional Starting Point Absent in Parent Indazole

In a biochemical TR-FRET assay measuring inhibition of the Bfl-1/Bim protein-protein interaction, 7-fluoro-3-methoxy-1H-indazole exhibited an IC50 of 2.50 × 10³ nM (2.5 µM) [1]. While modest in absolute potency, this value is significant because the unsubstituted parent compound, 1H-indazole, shows no detectable inhibition (>50 µM) in the same assay format when tested under comparable conditions [2]. The ~20-fold improvement in IC50 demonstrates that the 7-fluoro-3-methoxy substitution pattern generates measurable target engagement that is absent in the core scaffold.

Apoptosis Bfl-1 Protein-protein interaction TR-FRET

C7-Fluoro Hydrogen-Bonding Motif Validated in Factor Xa Crystallography Confers a Specific Recognition Element Lacking in C7-H and C7-Cl Analogs

X-ray crystallographic studies of 7-fluoroindazole-containing Factor Xa inhibitors (PDB: 2RA0) demonstrate that the C7-fluorine atom forms a specific hydrogen bond with the backbone NH of Gly216 (distance: 2.9 Å) [1]. This interaction is geometrically and electronically unique to the C7-fluoro substituent; the corresponding C7-H analog lacks any heteroatom at this position and cannot engage Gly216, while the C7-Cl analog (larger van der Waals radius, weaker H-bond acceptor) shows a ≥10-fold reduction in Factor Xa inhibitory potency (IC50 shifts from ~50 nM to ~500 nM) [2]. Although 7-fluoro-3-methoxy-1H-indazole itself was not crystallized in this study, the conserved 7-fluoroindazole core directly replicates this validated pharmacophoric element.

Factor Xa Crystallography Halogen bonding Kinase selectivity

Best Research and Industrial Application Scenarios for 7-Fluoro-3-methoxy-1H-indazole


Kinase Inhibitor Library Design Requiring a C7-Fluoro Gly216-Engaging Pharmacophore

For medicinal chemistry programs targeting kinases where engagement of the Gly-rich loop (e.g., Gly216 in Factor Xa, or structurally equivalent residues in FGFR, Aurora kinases) is critical, 7-fluoro-3-methoxy-1H-indazole serves as a core intermediate that pre-installs the validated C7-fluoro H-bond motif [1]. The C3-methoxy group can be subsequently converted to amides, carbamates, or heterocycles to probe the solvent-exposed region of the ATP pocket. Using this scaffold avoids the synthetic burden of introducing fluorine at a late stage and ensures the critical H-bond interaction is retained, unlike C7-H or C7-Cl starting materials which would require re-optimization of the hinge-binding region.

Bfl-1/Bim PPI Inhibitor Hit-to-Lead Optimization

Groups pursuing Bfl-1 (BCL2A1) as an anti-apoptotic target in hematologic malignancies can use 7-fluoro-3-methoxy-1H-indazole as a validated low-micromolar starting point [2]. The 2.5 µM IC50 in the TR-FRET assay provides a measurable window for SAR expansion via substitution at the indazole N1 and C3 positions. In contrast, unsubstituted 1H-indazole yields no inhibition (>50 µM), meaning that this specific substitution pattern is essential for achieving any detectable activity in this assay.

Cell-Permeable Probe Development Where Lipophilicity Exceeds That of Non-Fluorinated Indazoles

In cellular target engagement assays requiring passive diffusion across membranes, the predicted ~0.46 log unit increase in LogP of 7-fluoro-3-methoxy-1H-indazole over 3-methoxy-1H-indazole may provide a measurable advantage in intracellular concentration . This can be particularly relevant when the final conjugate must penetrate Gram-positive bacterial membranes (e.g., for GyrB inhibitor programs) or the blood-brain barrier. Researchers should verify permeability experimentally (e.g., PAMPA or Caco-2 assay) for their specific derivative, as the logP increase is predicted and has not been experimentally confirmed for the parent compound.

Agrochemical Intermediate for Fluorinated Heterocycle Synthesis

Fluorinated indazole derivatives are increasingly used in agrochemical discovery as bioisosteres of phenolic motifs. 7-Fluoro-3-methoxy-1H-indazole provides a more lipophilic and metabolically resilient scaffold compared to non-fluorinated indazoles, as evidenced by the broader class of fluorine-containing indazole patents covering herbicidal and fungicidal applications [3]. The methoxy group at C3 can be demethylated to a hydroxyl group for further functionalization, while the C7-fluoro atom remains stable under typical synthetic transformations, offering a dual-point derivatization platform.

Quote Request

Request a Quote for 7-fluoro-3-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.